molecular formula C12H17IN2 B2879547 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide CAS No. 19101-76-9

1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide

Cat. No.: B2879547
CAS No.: 19101-76-9
M. Wt: 316.186
InChI Key: WKQCGXLQRWJKOK-UHFFFAOYSA-M
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Description

1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide is an organic salt belonging to the benzimidazolium class, characterized by a quaternary nitrogen center. This compound serves as a valuable synthetic intermediate and core structure in diverse research fields, particularly in medicinal chemistry and materials science. In anticancer research, benzimidazolium-based structures are investigated as potential antiproliferative agents. Studies on asymmetric cyanine dyes derived from similar heterocycles have shown potent and selective activity against colorectal cancer cells (Caco-2). The mechanism of action for these compounds may involve the inhibition of the topoisomerase II enzyme, which is crucial for DNA replication in rapidly dividing cells . In materials science, benzimidazolium salts are explored for their applications in dye-sensitized solar cells (DSSCs) as components of electrolytes or additives. Related compounds, such as N-methylbenzimidazole (NMBI), are known to enhance cell performance by passivating recombination sites on the semiconductor surface, improving open-circuit voltage and overall efficiency . Furthermore, structurally similar 1,3-dihexyl-2-methylbenzimidazolium salts have demonstrated significant nonlinear optical (NLO) properties, with high first and second-order hyperpolarizabilities, making them candidates for photonic technologies . This product is intended for research purposes as a building block in organic synthesis, a candidate for biological evaluation, or a component in the development of advanced functional materials. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-diethyl-2-methylbenzimidazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2.HI/c1-4-13-10(3)14(5-2)12-9-7-6-8-11(12)13;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQCGXLQRWJKOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=[N+](C2=CC=CC=C21)CC)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19101-76-9
Record name 1,3-DIETHYL-2-METHYL-3H-BENZOIMIDAZOL-1-IUM, IODIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide typically involves the alkylation of benzodiazole derivatives. One common method is the reaction of 1,3-diethylbenzodiazole with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole amines .

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide involves its interaction with specific molecular targets. The compound can act as a nucleating agent, enhancing the conductivity of doped films in electronic applications. It also exhibits rotational motion when excited with specific voltage pulses, making it useful in molecular machines .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Name Substituents (Positions 1, 2, 3) Key Properties/Applications References
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide 1: Et, 2: Me, 3: Et Moderate hydrophobicity; potential NHC precursor for catalysis or ionic liquids. Target
o-MeO-DMBI-I (2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium iodide) 1: Me, 2: 2-MeO-Ph, 3: Me Air-stable n-type dopant for organic semiconductors; σ = 5.5 S/cm in C₆₀ films.
1,3-Dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide 1: Hexyl, 2: Ph-S, 3: Hexyl Ionic liquid for dye-sensitized solar cells; enhanced ionic conductivity due to long alkyl chains.
1-((1,1′-Biphenyl)-3-yl)-3-methyl-1H-benzo[d]imidazol-3-ium iodide 1: Biphenyl, 2: H, 3: Me Ligand for Ir(III) complexes in OLEDs; bulky aryl groups improve phosphorescence efficiency.
2-(Bis(methylthio)methyleneamino)-1-methyl-1H-benzo[d]imidazol-3-ium iodide 1: Me, 2: (MeS)₂C=N, 3: Me Reactive towards nucleophiles; used in dithiocarbamate synthesis.

Key Observations :

  • Alkyl Chain Length : Ethyl groups in the target compound balance solubility in polar solvents (e.g., acetonitrile, DMF) and thermal stability. Longer chains (e.g., hexyl in ) reduce melting points but increase hydrophobicity.
  • Electron-Donating Groups : Methoxy (in o-MeO-DMBI-I ) enhances electron-donating capacity, critical for doping efficiency, whereas methyl/ethyl groups in the target compound offer weaker inductive effects.
  • Aryl vs. Alkyl : Bulky aryl substituents (e.g., biphenyl in ) improve steric shielding in metal complexes but reduce solubility.

Biological Activity

1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide (CAS Number: 19101-76-9) is a compound derived from the benzimidazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₂H₁₇IN₂
  • Molar Mass : 316.18 g/mol
  • Structural Characteristics : The compound features ethyl and methyl substitutions on the benzimidazole ring, influencing its reactivity and biological interactions .

Research indicates that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that benzimidazole derivatives possess antimicrobial properties, acting against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Similar compounds have shown significant anticancer activity through:
    • Topoisomerase Inhibition : Inhibition of topoisomerase enzymes disrupts DNA replication and transcription in cancer cells.
    • Microtubule Dynamics : Some derivatives affect microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
    • Apoptosis Induction : The compound may activate apoptotic pathways, promoting programmed cell death in malignant cells .

Anticancer Activity

A comparative analysis of various benzimidazole derivatives, including this compound, has demonstrated efficacy against multiple cancer types. Below is a summary table of its activity against selected cancer cell lines:

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)10Cell cycle arrest and apoptosis
Lung Cancer (A549)8Topoisomerase inhibition
Prostate Cancer (PC-3)12Microtubule disruption
Colorectal Cancer (Caco-2)9Induction of apoptosis

Case Studies

Several studies have documented the biological effects of benzimidazole derivatives similar to this compound:

  • Study on Apoptosis Induction :
    • A study utilized flow cytometry to assess apoptosis in Caco-2 colorectal cancer cells treated with benzimidazole derivatives. Results indicated a significant increase in apoptotic cells after treatment with concentrations as low as 10 µM .
  • Cell Cycle Analysis :
    • Research highlighted that treatment with this compound resulted in G1 phase arrest in MCF-7 cells, indicating its potential as a chemotherapeutic agent by disrupting normal cell cycle progression .

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